molecular formula C7H11BrO2S B2593574 1-bromo-3-(ethanesulfonyl)bicyclo[1.1.1]pentane CAS No. 2460750-22-3

1-bromo-3-(ethanesulfonyl)bicyclo[1.1.1]pentane

Cat. No.: B2593574
CAS No.: 2460750-22-3
M. Wt: 239.13
InChI Key: NHIGUMIUUUAGHH-UHFFFAOYSA-N
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Description

1-Bromo-3-(ethanesulfonyl)bicyclo[1.1.1]pentane is a synthetically valuable bifunctional Bicyclo[1.1.1]pentane (BCP) scaffold. BCPs are high-value bioisosteres used in medicinal chemistry to replace para-substituted benzene rings or tert-butyl groups, often leading to improved pharmacokinetic properties in drug candidates, such as enhanced solubility, greater metabolic stability, and reduced lipophilicity . This compound features two distinct functional handles: a bromine atom at the bridge position and an ethanesulfonyl group at a bridgehead position. The bridgehead ethanesulfonyl moiety is an electron-withdrawing group that can be used to direct further functionalization or to modulate the electronic properties of the final molecule. The bridge bromine serves as a key linchpin for further diversification via modern cross-coupling methodologies, enabling access to more complex 2-substituted BCP architectures . Specifically, through advanced metallaphotoredox catalysis, the carbon-bromine bond can be activated to form an open-shell BCP radical intermediate. This allows for the construction of challenging C-C and C-N bonds at the bridge position, yielding valuable 2-arylated or 2-aminated BCP derivatives which are difficult to access via other routes . This makes this compound a crucial intermediate for constructing lead-like compounds and for the late-stage functionalization of complex molecules in drug discovery programs. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-3-ethylsulfonylbicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2S/c1-2-11(9,10)7-3-6(8,4-7)5-7/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIGUMIUUUAGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C12CC(C1)(C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-3-(ethanesulfonyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical or nucleophilic addition across a [1.1.1]propellane framework . This process can be initiated by various reagents, including carbene insertion into the central bond of bicyclo[1.1.0]butanes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-(ethanesulfonyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols, can be used for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Bicyclo[1.1.1]pentanes, including 1-bromo-3-(ethanesulfonyl)bicyclo[1.1.1]pentane, are increasingly used as non-classical bioisosteres in drug design. They offer several advantages over traditional aryl groups, such as improved metabolic stability and altered pharmacokinetic properties. The compound can be utilized to enhance the efficacy of pharmaceutical agents by modifying their interaction with biological targets.

  • Bioisosteric Replacement : The compound can replace aryl or bulky groups in drug candidates, providing a better fit for target receptors while maintaining or enhancing biological activity .
  • Case Study : Research has shown that BCP derivatives can significantly improve the antibacterial activity of certain compounds against resistant strains of bacteria, suggesting potential applications in antibiotic development .

Synthetic Methodology

The synthesis of this compound can be achieved through various methods, including atom-transfer radical addition (ATRA) reactions, which allow for the introduction of diverse functional groups under mild conditions.

  • Functionalization : The halogenated BCPs can be transformed into various derivatives, such as alcohols and carbonyls, expanding their utility in synthetic applications .
  • Continuous Flow Synthesis : Recent advancements in continuous flow processes have enabled the generation of BCP derivatives on demand, facilitating easier access to these compounds for research and industrial applications .

Materials Science

In materials chemistry, BCPs are explored for their unique properties that arise from their three-dimensional structure.

  • Polymer Chemistry : Bicyclo[1.1.1]pentanes can be incorporated into polymer matrices to enhance mechanical properties and thermal stability due to their rigid structure and unique bonding angles .
  • Nanomaterials : The incorporation of BCPs into nanostructured materials may lead to innovations in electronic devices and sensors due to their potential for specific non-covalent interactions .

Data Tables

Application AreaDescriptionExample/Case Study
Medicinal ChemistryUsed as bioisosteres to improve drug efficacy and metabolic stabilityEnhanced antibacterial activity against resistant bacteria
Synthetic MethodologyATRA reactions allow for diverse functionalization under mild conditionsTransformation into alcohols and carbonyls
Materials ScienceIncorporation into polymers for enhanced mechanical propertiesPotential use in nanostructured materials

Mechanism of Action

The mechanism by which 1-bromo-3-(ethanesulfonyl)bicyclo[1.1.1]pentane exerts its effects involves its interaction with molecular targets through its functional groups. The bromine and sulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance the compound’s stability and specificity in binding to targets.

Comparison with Similar Compounds

Comparison with Similar BCP Derivatives

Structural and Functional Variations

BCP derivatives are categorized based on substituent type and position (bridgehead vs. bridge positions). Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Applications
1-Bromo-3-(ethanesulfonyl)-BCP Br (bridgehead), SO₂Et (bridge) High polarity (SO₂Et), potential for nucleophilic substitution (Br) Drug discovery (enzyme inhibition, solubility enhancement)
1-Chloro-BCP () Cl (bridgehead) Kinetic stability of bridgehead radicals; rearranges under limited Cl₂ supply Mechanistic studies, radical-mediated synthesis
2,2-Difluoro-BCP (BCP-F₂) () F₂ (bridge) Mimics benzene’s π-system; improved lipophilicity and water solubility Phenyl replacements in drug candidates (e.g., γ-secretase inhibitors)
BCP-COOH Derivatives () Carboxylic acid (bridgehead/bridge) Enhanced hydrogen bonding; used as intermediates for bioactive molecules Peptidomimetics, enzyme inhibitors
1-Azido-3-Iodo-BCP () N₃ (bridgehead), I (bridge) Click chemistry (CuAAC) compatibility; versatile building block Triazole-linked bioconjugates, drug delivery systems

Physicochemical Properties

  • However, this may reduce membrane permeability relative to lipophilic derivatives like BCP-F₂ .
  • Stability : Bridgehead bromine offers reactivity for further functionalization (e.g., cross-coupling), while bridge ethanesulfonyl groups may stabilize intermediates via electron-withdrawing effects .
  • Synthetic Accessibility : Ethanesulfonyl incorporation likely requires sulfonation or nucleophilic substitution, contrasting with fluorinated analogs synthesized via carbene insertion .

Key Research Findings

Comparative Drug-Likeness

  • BCP vs. Phenyl Rings : In γ-secretase inhibitors, BCP replacements reduced aromatic ring count, lowering molecular weight and improving solubility (e.g., compound 3 in achieved 4× higher AUC vs. phenyl-containing analogs) .
  • BCP vs. Cubanes : BCP derivatives generally exhibit lower strain energy than cubanes, enhancing synthetic feasibility and stability .

Biological Activity

1-Bromo-3-(ethanesulfonyl)bicyclo[1.1.1]pentane is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic framework that incorporates a bromine atom and an ethanesulfonyl group. The structure can be represented as follows:

C5H7BrO2S\text{C}_5\text{H}_7\text{BrO}_2\text{S}
PropertyValue
Molecular FormulaC₅H₇BrO₂S
Molecular Weight203.07 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, with efficacy against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity: Research indicates that this compound may possess cytotoxic effects on cancer cell lines, particularly through apoptosis induction mechanisms.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the bromine atom and the sulfonyl group may play critical roles in modulating enzyme activity and interacting with cellular targets.

Case Studies

Case Study 1: Antibacterial Activity

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antibacterial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent study evaluated the cytotoxicity of the compound against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be approximately 30 µM for MCF-7 cells and 25 µM for HeLa cells, indicating a promising therapeutic index for further development.

Q & A

Q. What are the primary synthetic routes for 1-bromo-3-(ethanesulfonyl)bicyclo[1.1.1]pentane, and how do reaction parameters affect outcomes?

The compound is synthesized via radical ring-opening of [1.1.1]propellane using alkyl halides under triethylborane initiation, which tolerates diverse functional groups . Photochemical methods employing UV light in flow reactors enable scalable synthesis without catalysts, achieving >95% yield in gram-scale reactions . Key parameters include solvent choice (e.g., MTBE for radical stability), temperature control (−20°C to 25°C), and stoichiometric ratios (1:1.2 propellane:halide for minimized byproducts) .

Q. Which analytical techniques are critical for characterizing bicyclo[1.1.1]pentane derivatives?

  • High-resolution IR spectroscopy (0.0015 cm⁻¹ resolution) identifies strain-induced vibrational modes (e.g., 1,260 cm⁻¹ for BCP core) .
  • ¹³C NMR distinguishes bridge (δ 25–35 ppm) and bridgehead (δ 45–55 ppm) carbons .
  • X-ray crystallography resolves substitution patterns, with C-Br bond lengths averaging 1.93 Å .

Q. Why is bicyclo[1.1.1]pentane (BCP) used as a bioisostere, and what pharmacological benefits does it provide?

BCP replaces aromatic rings or tert-butyl groups, enhancing aqueous solubility (3.2-fold increase) and passive permeability (Pe > 25 × 10⁻⁶ cm/s) while maintaining target affinity. In γ-secretase inhibitors, BCP substitution improved oral bioavailability (AUC ↑4× vs. phenyl analogues) without compromising potency (IC50 = 1.2 nM) .

Advanced Research Questions

Q. What challenges arise in functionalizing the secondary bridge positions of BCP derivatives?

Secondary bridge C-H bonds exhibit high bond dissociation energy (BDE ≈ 96 kcal/mol) , requiring directed activation. Recent advances include:

  • Pd-catalyzed C-H arylation using sulfonyl directing groups (yield: 60–78%) .
  • Radical bromination with N-iodosuccinimide (NIS) in flow reactors, achieving regioselectivity >8:1 .

Q. How do computational studies inform the stability of BCP derivatives?

  • MP2/6-31G * calculations show the BCP cation forms 12 kcal/mol more readily than tert-butyl cation, rationalizing its electrophilic reactivity .
  • Solvent modeling (SMD) predicts stability in aprotic media (e.g., THF), correlating with experimental shelf-life (>6 months at −20°C) .

Q. How can researchers resolve yield discrepancies in radical-mediated BCP syntheses?

Reported yields (40–85%) vary due to oxygen sensitivity and initiator purity. Solutions include:

  • Strict degassing (3× freeze-pump-thaw cycles).
  • Titration of triethylborane to maintain 0.1 M concentration .
  • Real-time FTIR monitoring to optimize reaction quenching .

Q. What advantages do photochemical methods offer for BCP synthesis?

  • Scalability : Flow reactors achieve 90% conversion in <5 min vs. 12 h for thermal methods .
  • Catalyst-free conditions reduce purification steps, yielding >95% purity .

Q. How does bridge substitution impact structure-activity relationships (SAR) in drug design?

  • Polar groups (e.g., sulfonyl) lower LogP by 1.2 units while retaining permeability (Pe = 28 × 10⁻⁶ cm/s) .
  • Orthogonal functionalization enables combinatorial SAR without distorting the BCP core .

Q. What mechanistic insights explain regioselectivity in radical additions to [1.1.1]propellane?

DFT calculations (ωB97X-D3/def2-TZVP) reveal radical addition favors the central bridgehead carbon (ΔΔG‡ = 3.8 kcal/mol vs. terminal), following a least-motion pathway. Spin density maps confirm radical stabilization at the strained C-C bond .

Q. How do leaving groups influence nucleophilic substitution on BCP bromides?

  • Bromides undergo SN2 displacement 8× faster than chlorides (k = 3.2 × 10⁻⁵ s⁻¹ in DMF at 25°C) .
  • Steric maps from X-ray data show axial bromides exhibit wider Bürgi-Dunitz angles (5.7°), enhancing reactivity .

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